molecular formula C19H28N2O3S B4731498 N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4731498
M. Wt: 364.5 g/mol
InChI Key: MYHRTOKFUBYPEJ-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with a unique structure that combines a cyclohexene ring, a dimethylphenyl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps. One common approach is to start with the preparation of the cyclohexene ring, followed by the introduction of the ethyl group. The dimethylphenyl group is then attached, and finally, the methylsulfonyl group is added. The reaction conditions often involve the use of strong bases, such as potassium tert-butoxide, and solvents like n-hexane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclohexene ring and the dimethylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(2,5-dimethyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-15-9-10-16(2)18(13-15)21(25(3,23)24)14-19(22)20-12-11-17-7-5-4-6-8-17/h7,9-10,13H,4-6,8,11-12,14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHRTOKFUBYPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)NCCC2=CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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